molecular formula C19H28Cl2N2O2 B2734652 1-(4-Ethylpiperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride CAS No. 1331265-95-2

1-(4-Ethylpiperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride

Cat. No.: B2734652
CAS No.: 1331265-95-2
M. Wt: 387.35
InChI Key: WKNQHJMYKNJXDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylpiperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride ( 1331265-95-2) is a high-purity chemical compound offered for research and development purposes. This compound features a propan-2-ol backbone linking a naphthalen-1-yloxy group and a 4-ethylpiperazine moiety, presented as a dihydrochloride salt to enhance solubility and stability in aqueous systems for experimental use . Structurally, this molecule belongs to a class of compounds that are of significant interest in medicinal chemistry, particularly in the study of structure-activity relationships (SAR) for Mannich base derivatives and related structures . The naphthalene ring system provides a rigid, planar aromatic group, while the ethylpiperazine moiety introduces a basic nitrogen center, a combination commonly explored in the design of bioactive molecules. Researchers value this compound for its potential as a building block or intermediate in the synthesis of more complex molecules, as well as a reference standard in pharmacological studies. Its structural framework is similar to that found in compounds investigated for their interaction with various biological targets, including neurotransmitter receptors . The dihydrochloride salt form ensures improved handling characteristics for in vitro assay development. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-naphthalen-1-yloxypropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2.2ClH/c1-2-20-10-12-21(13-11-20)14-17(22)15-23-19-9-5-7-16-6-3-4-8-18(16)19;;/h3-9,17,22H,2,10-15H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNQHJMYKNJXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Ethylpiperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride, with the CAS number 1331265-95-2, is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula : C19H28Cl2N2O2
  • Molecular Weight : 387.3 g/mol
  • IUPAC Name : 1-(4-ethylpiperazin-1-yl)-3-naphthalen-1-yloxypropan-2-ol; dihydrochloride

The compound exhibits biological activity primarily through interactions with various receptors and enzymes. Its structure suggests potential activity as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Piperazine derivatives, similar to this compound, have been noted for their ability to inhibit acetylcholinesterase, which can enhance cholinergic signaling .

1. Neuropharmacological Effects

Research indicates that compounds with piperazine moieties can influence central nervous system (CNS) activity. The interaction with G protein-coupled receptors (GPCRs) is significant for understanding the compound's effects on mood and cognition.

2. Anticholinesterase Activity

Piperazine derivatives have shown promise in inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is crucial for potential treatments of neurodegenerative diseases such as Alzheimer's .

3. Antidepressant and Anxiolytic Properties

Studies have suggested that similar compounds may exhibit antidepressant and anxiolytic effects by modulating serotonergic and dopaminergic systems. This provides a basis for further exploration of this compound in treating mood disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Study 1 Investigated the anticholinesterase activity of piperazine derivatives, noting significant inhibition rates comparable to established inhibitors .
Study 2 Assessed the anxiolytic effects in animal models, demonstrating reduced anxiety-like behavior following administration of piperazine-based compounds .
Study 3 Explored the binding affinity of similar compounds to serotonin receptors, indicating potential as antidepressants .

Scientific Research Applications

The compound is noted for its diverse biological activities, particularly in the realm of pharmacology. Research indicates that it may exhibit properties relevant to:

1. Central Nervous System Disorders:

  • Potential applications in treating conditions such as anxiety and depression due to its interaction with neurotransmitter systems.

2. Antimycobacterial Activity:

  • Studies have indicated that similar piperazine derivatives exhibit antimycobacterial properties, suggesting a potential for this compound in combating infections like tuberculosis .

3. Metabolic Disorders:

Case Studies and Research Findings

Several studies have explored the applications of compounds structurally similar to 1-(4-Ethylpiperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride:

Case Study 1: Antimycobacterial Activity

  • A study published in PMC investigated novel N-Arylpiperazines and their efficacy against mycobacterial strains. The results indicated significant activity against Mycobacterium tuberculosis, suggesting a potential pathway for the development of new antimycobacterial agents .

Case Study 2: CNS Activity

  • Research on related piperazine compounds has shown promise in modulating neurotransmitter activity, which could lead to new treatments for anxiety and depression. The structural similarity suggests that this compound may exhibit similar effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs and their properties are summarized below, with key differences highlighted:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Receptor Binding/Activity Research Status Reference
1-(4-Ethylpiperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride (Target) - Naphthalen-1-yloxy group
- 4-Ethylpiperazine
- β-amino alcohol backbone
Hypothesized β-adrenoceptor antagonism (based on analogs) Limited direct data
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride - 2-Methoxyphenylpiperazine
- Naphthalenyloxy group
Higher α1-adrenoceptor affinity (methoxyphenyl enhances α1 binding) Commercially available
Nadolol Impurity F (Hydrochloride) - Naphthalen-1-yloxy group
- tert-Butylamino substituent
β1/β2-adrenoceptor antagonism (Nadolol is a non-selective β-blocker) Pharmacopeial reference standard
1-(Adamantan-1-ylmethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride - Adamantane-derived methoxy group
- 4-Ethylpiperazine
Enhanced lipophilicity (adamantane increases membrane permeability) Discontinued (supply issues)
(2R,S)-1-(Indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol derivatives - Indolyloxy group
- Methoxyphenoxyethylamino chain
Antiarrhythmic, spasmolytic, and α1/β1-adrenoceptor activity (IC50: 0.1–10 µM) Preclinical testing (2010)

Key Research Findings and Implications

Structural Determinants of Activity: The naphthalenyloxy group is critical for β-adrenoceptor interaction, as seen in Nadolol (a β-blocker) and its impurity . Substitution with indolyloxy () or adamantane () alters receptor selectivity and pharmacokinetics. Piperazine substituents: Ethylpiperazine enhances solubility and metabolic stability compared to tert-butylamino (Nadolol) or methoxyphenylpiperazine groups .

Receptor Binding Profiles: Compounds with methoxyphenylpiperazine (e.g., CAS 57149-08-3) exhibit higher α1-adrenoceptor affinity, suggesting vasodilatory or hypotensive effects .

Physicochemical Properties :

  • The adamantane -containing analog () has higher lipophilicity (logP ~3.5 vs. ~2.8 for naphthalenyloxy derivatives), which may improve CNS penetration but reduce aqueous solubility .

Commercial and Developmental Status: Nadolol and its impurity are well-characterized in pharmacopeias, underscoring the therapeutic relevance of naphthalenyloxy-β-amino alcohol scaffolds . Several analogs (e.g., CymitQuimica’s 1-(Naphthalen-1-yloxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride) are discontinued, likely due to synthesis challenges or suboptimal ADME profiles .

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